molecular formula C10H22N2 B15311824 N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine

N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine

Cat. No.: B15311824
M. Wt: 170.30 g/mol
InChI Key: FRDSCMAZTNEUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine: is an organic compound with a complex structure that includes a cyclopropane ring, a methylamino group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropanecarboxylic acid derivatives, methylamine, and isopropylamine.

    Reaction Steps: The key steps in the synthesis include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Polymerization: It can act as a monomer or co-monomer in the synthesis of polymers with unique properties.

Biology:

    Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

    Cell Signaling: It can be used to study cell signaling pathways and their modulation.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: It may be explored for its therapeutic potential in treating various diseases.

Industry:

    Material Science: The compound can be used in the development of advanced materials with specific properties such as high strength or conductivity.

    Agriculture: It may be utilized in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity and influencing downstream signaling pathways.

    Enzyme Inhibition: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Ion Channel Modulation: Affecting ion channel function and altering cellular ion flux.

Comparison with Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: A compound with a similar structure but different functional groups.

    N-[3-(methylamino)propyl]methacrylamide: Another related compound with variations in the side chains.

Uniqueness: N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine is unique due to its cyclopropane ring, which imparts rigidity and specific chemical properties

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N'-cyclopropyl-N-methyl-N'-propan-2-ylpropane-1,3-diamine

InChI

InChI=1S/C10H22N2/c1-9(2)12(10-5-6-10)8-4-7-11-3/h9-11H,4-8H2,1-3H3

InChI Key

FRDSCMAZTNEUFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCNC)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.